molecular formula C14H18N2O2S B2753305 N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide CAS No. 868370-60-9

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide

Cat. No. B2753305
CAS RN: 868370-60-9
M. Wt: 278.37
InChI Key: UCKNSFIBOSMTFE-PFONDFGASA-N
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Description

“N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide” is a chemical compound with the molecular formula C17H22N2O2S . It belongs to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provide 2-unsubstituted benzothiazoles . Other methods involve the condensation of 2-aminothiophenol with aldehydes in DMF .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide” includes a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The compound also contains a methoxy group and a butanamide group attached to the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazoles, including “N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also react with acid chlorides in a Regel-type transition-metal-free direct C-2 aroylation .


Physical And Chemical Properties Analysis

The compound “N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide” has a molecular weight of 318.14 Da . It has a complexity of 448 and a topological polar surface area of 67.2 . The compound has 2 rotatable bonds, 0 hydrogen bond donors, and 3 hydrogen bond acceptors .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds related to N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide have been synthesized and characterized for their photophysical and photochemical properties, indicating potential use as photosensitizers in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Luminescent Materials for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, leading to applications in white light emission. By doping structurally similar compounds into a polymer matrix, researchers achieved white-light emission with CIE chromaticity coordinates close to the saturated white-light region. This study showcases a simple method to fabricate white-light-emitting devices using benzothiazole derivatives (Lu et al., 2017).

Antifungal Agents

Benzothiazole compounds have demonstrated significant antifungal effects against various fungi, including Aspergillus terreus and Aspergillus niger. The synthesis and identification of these compounds reveal their potential as biologically active antifungal agents, opening pathways for developing new antifungal treatments (Jafar et al., 2017).

Corrosion Inhibitors

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions has shown that these compounds offer higher stability and inhibition efficiency compared to previously reported inhibitors. The study highlights the potential of benzothiazole derivatives to be adsorbed onto surfaces, providing both physical and chemical corrosion resistance (Hu et al., 2016).

Antimicrobial and Anti-Inflammatory Activities

New Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, along with their metal complexes, have shown antimicrobial activities against selected bacterial strains and inhibitory effects on carbonic anhydrase enzymes. These findings suggest their potential in antimicrobial and anti-inflammatory applications (Alyar et al., 2018).

Future Directions

Benzothiazoles, including “N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide”, have shown a wide range of biological activities, making them interesting targets for future research . Further studies could focus on exploring their potential applications in medicinal chemistry, as well as optimizing their synthesis methods .

properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-5-6-11(17)15-14-16(3)12-10(18-4)8-7-9(2)13(12)19-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNSFIBOSMTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide

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